2-Butanone, 3-(butylimino)-, (E)-(9CI)
Description
Properties
CAS No. |
140405-47-6 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-butyliminobutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-4-5-6-9-7(2)8(3)10/h4-6H2,1-3H3 |
InChI Key |
AJIMPXKERCVJCZ-UHFFFAOYSA-N |
SMILES |
CCCCN=C(C)C(=O)C |
Canonical SMILES |
CCCCN=C(C)C(=O)C |
Synonyms |
2-Butanone, 3-(butylimino)-, (E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives with Isobenzofuran-1-imine Backbone
(a) Compound 1 : (E)-Methyl 2-[3-(Butylimino)isobenzofuran-1(3H)-ylidene]acetate
- CAS No.: Not explicitly provided (referred to as "1" in studies).
- Structure: Combines an isobenzofuran-imine core with a butylimino group and a methoxycarbonylmethylene substituent.
- Activity : Exhibits potent herbicidal effects on Arabidopsis thaliana, particularly inhibiting root growth (ED₅₀ = 0.8 μM) and altering root hair density .
(b) Compound 2 : (E)-Methyl 2-Phenyl-2-[3-(Phenylimino)isobenzofuran-1(3H)-ylidene]acetate
- CAS No.: Not explicitly provided (referred to as "2" in studies).
- Structure: Features phenyl substituents on both the imino and methylene groups.
- Activity : Shows similar shoot inhibition as Compound 1 but induces severe root malformations (e.g., twisted primary roots) at higher ED₅₀ values (1.2 μM) .
Comparative Analysis :
*Assumed based on structural similarity to Compound 1.
Substituted Butanone Derivatives
(a) 2-Butanone, 3-methyl-4-propoxy- (9CI) (CAS 408338-20-5)
- Structure : Contains methyl and propoxy groups at positions 3 and 3.
(b) 2-Butanone, 4-(2-pyrimidinyl)- (9CI) (CAS 497867-90-0)
- Structure : Pyrimidinyl substituent at position 4.
- Applications : Likely used in pharmaceutical synthesis due to the heteroaromatic group .
(c) 2-Butanone, 3-chloro-4-fluoro- (9CI) (CAS 86727-59-5)
Comparative Table :
| Parameter | Target Compound | 3-Methyl-4-propoxy | 4-Pyrimidinyl | 3-Chloro-4-fluoro |
|---|---|---|---|---|
| Molecular Formula | C₈H₁₅NO | C₈H₁₆O₂ | C₈H₁₀N₂O | C₄H₆ClFO |
| Functional Groups | Imino, ketone | Ether, ketone | Pyrimidine, ketone | Halogens, ketone |
| Potential Use | Herbicide | Solvent | Pharmaceuticals | Synthetic intermediate |
Thio- and Oxime Derivatives
3-(Methylthio)-2-butanone O-((methylamino)carbonyl)oxime (CAS 33629-47-9)
- Structure : Contains a thioether and an oxime group.
- Activity : Registered as an insecticide, highlighting the role of sulfur and oxime moieties in pesticidal activity .
Key Difference: Unlike the target compound, this derivative’s mode of action likely involves inhibition of acetylcholinesterase, a common target for organophosphate insecticides.
Research Findings and Implications
- Structural-Activity Relationship (SAR): Butylimino vs. Phenylimino: The butyl chain in Compound 1 and the target compound enhances root growth inhibition, while phenyl groups (Compound 2) correlate with morphological disruptions .
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